molecular formula C27H28FNO3S B491488 4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 442553-67-5

4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No. B491488
CAS RN: 442553-67-5
M. Wt: 465.6g/mol
InChI Key: XWADUJXAAKZRLW-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide” is a benzofuran derivative . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed using 1H-NMR, 13C-NMR, elemental analysis, and IR to confirm the structures of the produced compounds . This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method .


Molecular Structure Analysis

Benzofuran is among the top 100 ring structures that exist in human clinical drugs . Especially, the 3-functionalized benzofuran has been frequently found as the core structure in various natural and non-natural molecules with proven biological activities .


Chemical Reactions Analysis

Heteroatom anions can be applied as super-electron-donors (SEDs) to initiate radical reactions for facile synthesis of 3-substituted benzofurans . Phosphines, thiols, and anilines bearing different substitution patterns work well in this inter-molecular radical coupling reaction .

Mechanism of Action

The compound demonstrated significant action against hepatocellular and cervical cancer cell lines . Mechanistic study showed that it had a dual inhibitory effect against PI3K and VEGFR-2 .

Future Directions

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Further mechanistic studies will be examined on cell cycle distribution and apoptosis in addition to enzymatic inhibitory efficacy on PI3K and VEGFR-2 as a possible target if anticancer mechanism .

properties

IUPAC Name

4-fluoro-N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO3S/c1-4-27(2,3)17-9-14-25-22(15-17)23-16-24(20-7-5-6-8-21(20)26(23)32-25)29-33(30,31)19-12-10-18(28)11-13-19/h5-8,10-13,16-17,29H,4,9,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWADUJXAAKZRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

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